5-HT1D/1A Selectivity Ratio vs. Eletriptan
Sumatriptan hydrochloride demonstrates a 5-HT1D to 5-HT1A selectivity ratio of approximately 5.9-fold (Ki: 17 nM vs. 100 nM) [1]. In contrast, eletriptan exhibits substantially lower selectivity, with a 5-HT1D to 5-HT1A ratio of approximately 1.4-fold (pKi: 8.3 vs. 7.4) [2]. This greater discrimination between target and 5-HT1A receptor subtypes may be advantageous for studies requiring minimized serotonergic off-target activity.
| Evidence Dimension | 5-HT1D vs. 5-HT1A selectivity ratio |
|---|---|
| Target Compound Data | 5.9-fold (Ki: 17 nM 5-HT1D vs. 100 nM 5-HT1A) |
| Comparator Or Baseline | Eletriptan: 1.4-fold (pKi: 8.3 5-HT1D vs. 7.4 5-HT1A) |
| Quantified Difference | Sumatriptan exhibits ~4.2-fold higher selectivity ratio |
| Conditions | Human cloned receptor radioligand binding assays |
Why This Matters
Procurement of sumatriptan hydrochloride is indicated when experimental designs require a triptan with greater discrimination between 5-HT1D and 5-HT1A receptor subtypes.
- [1] Peroutka SJ, McCarthy BG. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites. Eur J Pharmacol. 1989;163(1):133-6. doi:10.1016/0014-2999(89)90406-8. View Source
- [2] Napier C, Stewart M, Melrose H, Hopkins B, McHarg A, Wallis R. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors. Eur J Pharmacol. 1999;368(2-3):259-68. doi:10.1016/s0014-2999(99)00026-6. Data compiled in PMC5935644 Table 2. View Source
